2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide
Description
2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide is a synthetic organic compound featuring a cyclopropyl group, a thiazole ring substituted at the 5-position, and an acetamide backbone. Its molecular structure combines a strained cyclopropane ring, known to enhance conformational rigidity and metabolic stability in drug design, with a thiazole heterocycle, which is often associated with biological activity due to its electron-rich nature . The compound was previously listed as a discontinued product by CymitQuimica, with 98% purity, but its synthesis and applications remain relevant in medicinal chemistry research .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(1,3-thiazol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c10-3-9(13)12(7-1-2-7)5-8-4-11-6-14-8/h4,6-7H,1-3,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLKMVFWNHBJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=CS2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide typically involves the reaction of 2-amino-5-bromothiazole with cyclopropylamine and acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
The biological activity of 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide has been extensively studied, revealing its potential as:
- Anticancer Agent : It exhibits significant inhibitory activity against multiple cancer cell lines, including breast, lung, colon, and leukemia cells. Studies have shown that derivatives of the 2-aminothiazole scaffold can act as effective antitumor agents by targeting various cellular pathways and mechanisms .
- Antimicrobial Agent : The compound has demonstrated antimicrobial properties, making it a candidate for further development in treating bacterial infections. Its mechanism often involves inhibiting bacterial aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria .
- Anti-inflammatory Activity : Research indicates that this compound may also possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .
Synthesis and Industrial Applications
The synthesis of this compound typically involves several chemical reactions that can be optimized using green chemistry principles. Continuous flow reactors are often employed to enhance efficiency and minimize environmental impact.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Efficacy : A study evaluated the anticancer activity of various 2-aminothiazole derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited nanomolar inhibitory activity, particularly against breast and lung cancer cells .
- Selectivity Against Resistant Strains : Research conducted by Millet et al. focused on synthesizing novel derivatives that showed selective action against both sensitive and resistant cancer cell lines. The lead compound demonstrated significant efficacy with minimal toxicity toward normal cells .
- Antimicrobial Studies : A patent application detailed the use of this compound in inhibiting bacterial aminoacyl-tRNA synthetases, suggesting its potential as an antibiotic agent against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX), inhibiting their activity.
Pathways Involved: By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of N-substituted acetamides with heterocyclic motifs. Below is a comparative analysis with structurally related analogs:
Physicochemical Properties
- Melting Points : Compounds in (e.g., 9a–9e) exhibit melting points ranging from 168–245°C, influenced by aryl substitutions. The bromophenyl derivative (9c) shows the highest melting point (245°C), likely due to enhanced intermolecular interactions from the heavy bromine atom . The target compound’s melting point is unreported but may differ due to the absence of bulky aryl groups.
- Spectral Data : IR spectra of analogs in show characteristic N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹). The target compound’s NMR would similarly display cyclopropyl protons (δ ~0.5–1.5 ppm) and thiazole ring protons (δ ~7–8 ppm) .
Biological Activity
2-Amino-N-cyclopropyl-N-thiazol-5-ylmethyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an amino group, and a cyclopropyl moiety, which contribute significantly to its biological properties. Its structural uniqueness allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor of phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes. By inhibiting PDE5, it increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and anti-inflammatory effects .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .
Biological Activities
The compound has been studied for several biological activities:
- Anticancer Activity : Preclinical studies demonstrate that this compound induces apoptosis in cancer cell lines, including melanoma and pancreatic cancer. It has been shown to reduce tumor growth in vivo .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 1.95 to 4.01 μg/mL against various bacterial strains .
- Anti-inflammatory Effects : Its ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions .
Case Studies
- Cancer Cell Lines : In vitro studies showed that the compound effectively induced cell death in resistant cancer cell lines through apoptosis and autophagy mechanisms .
- Microbial Inhibition : Comparative studies demonstrated that the compound had lower MIC values than standard antibiotics like ciprofloxacin, indicating its potential as a novel antimicrobial agent .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
